molecular formula C7H6KO3 B1260394 Potassium salicylate CAS No. 578-36-9

Potassium salicylate

Cat. No.: B1260394
CAS No.: 578-36-9
M. Wt: 177.22 g/mol
InChI Key: BTVIOHVPJXIYNL-UHFFFAOYSA-N
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Description

Potassium salicylate is the potassium salt of salicylic acid. It is a white crystalline powder with the chemical formula C7H5KO3 and a molar mass of 176.212 g/mol . This compound is known for its bacteriostatic, fungicidal, and keratolytic properties . It is commonly used in pharmaceuticals, cosmetics, and as a food preservative.

Mechanism of Action

Target of Action

Potassium salicylate is the potassium salt of salicylic acid . The primary targets of salicylic acid, and by extension this compound, are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by irreversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

Salicylic acid, from which this compound is derived, is synthesized from chorismate, a product of the shikimate pathway . The synthesis involves two distinct pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . The ICS pathway is the major contributor to salicylic acid production in plants .

Pharmacokinetics

Approximately 10% of applied salicylates can remain in the skin . Salicylic acid is also known to enhance the percutaneous penetration of some agents, potentially affecting their bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin synthesis . It should be noted that salicylate poisoning can occur with excessive use, leading to symptoms such as rapid shifts of salicylate into the brain and heart, causing swift deterioration and potentially death .

Action Environment

Environmental factors can influence the action of this compound. For instance, in plants, salicylic acid plays crucial roles in regulating cell division and expansion, which are key processes determining the final stature of the plant . Moreover, salicylic acid has been shown to be involved in plant responses to various environmental stresses, including salinity .

Biochemical Analysis

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium salicylate can be synthesized by neutralizing salicylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where salicylic acid is dissolved in water and then potassium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:

C7H6O3+KOHC7H5KO3+H2O\text{C7H6O3} + \text{KOH} \rightarrow \text{C7H5KO3} + \text{H2O} C7H6O3+KOH→C7H5KO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The mixture is then filtered, and the resulting this compound is crystallized and dried .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens, nitrating agents.

    Saponification Conditions: Alkaline conditions with sodium or potassium hydroxide.

Major Products:

    Oxidation Products: Various carboxylic acids and quinones.

    Substitution Products: Halogenated or nitrated salicylates.

    Saponification Products: Soap and glycerol.

Scientific Research Applications

Potassium salicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

    Methyl Salicylate: Known for its use in topical pain relief formulations.

    Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

Properties

CAS No.

578-36-9

Molecular Formula

C7H6KO3

Molecular Weight

177.22 g/mol

IUPAC Name

potassium;2-hydroxybenzoate

InChI

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

BTVIOHVPJXIYNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.[K+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[K]

578-36-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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